In Vivo Xenograft Efficacy: Dehydroilludin M vs. Illudin S (Parent Compound) — Dichotomous Outcome
In a direct head-to-head comparison using the MV522 metastatic lung carcinoma xenograft model in athymic BALB/c nu/nu mice, dehydroilludin M inhibited xenograft growth and prolonged lifespan when administered intraperitoneally (IP) or intravenously (IV), whereas the parent compound illudin S was completely ineffective [1]. This is a qualitative all-or-none differentiation, not merely a potency shift. Dehydroilludin M's efficacy in this model exceeded that of nine known anticancer drugs and equaled that of mitomycin C [1]. In a separate xenograft experiment using HL-60/MRI human myeloid leukemia cells, dehydroilludin M administered IV at 0.03 mg/kg twice weekly produced an increased lifespan (ILS) of 38%, compared to illudin S at 300 μg/kg IP which produced only tumor growth delay without cure [2].
| Evidence Dimension | In vivo antitumor efficacy in MV522 metastatic lung carcinoma xenograft |
|---|---|
| Target Compound Data | Dehydroilludin M: inhibited xenograft growth and prolonged lifespan; efficacy exceeded 9 known anticancer drugs and equaled mitomycin C |
| Comparator Or Baseline | Illudin S (parent compound): ineffective — no xenograft growth inhibition; no lifespan prolongation |
| Quantified Difference | Qualitative: effective vs. ineffective (all-or-none difference, not a fold-change) |
| Conditions | MV522 metastatic lung carcinoma xenograft in athymic BALB/c nu/nu mice; IP or IV administration; dehydroilludin M doses well tolerated |
Why This Matters
For procurement decisions, this demonstrates that the parent illudins cannot substitute for dehydroilludin M in any experiment requiring in vivo antitumor activity; illudin S is inactive in this model despite its superior in vitro potency.
- [1] Kelner, M. J., McMorris, T. C., & Taetle, R. (1995). In vitro and in vivo studies on the anticancer activity of dehydroilludin M. Anticancer Research, 15(3), 873–878. PMID: 7645974 View Source
- [2] McMorris, T. C., Kelner, M. J., Wang, W., Estes, L. A., Montoya, M. A., & Taetle, R. (1992). US Patent 5,439,942 (Method of treating certain tumors using illudin analogs). See HL-60/MRI xenograft data: dehydroilludin M IV at 0.03 mg/kg twice weekly → ILS 38%. View Source
